Lithium acetate-13C2
Description
Lithium acetate-13C₂ (C₂H₃LiO₂, ¹³C₂) is a stable isotopically labeled compound where two carbon atoms in the acetate moiety are replaced with carbon-13 (¹³C). This modification enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and metabolic pathway tracing, as ¹³C isotopes provide distinct spectral signatures and enable precise tracking in biochemical studies . The compound is synthesized through acid-catalyzed reactions, often involving isotopic precursors, similar to methods described for related acetates (e.g., reflux with acetic acid and ammonium acetate) . Its applications span molecular biology (e.g., buffer solutions for DNA isolation) and isotopic dilution mass spectrometry.
Properties
Molecular Formula |
C2H3LiO2 |
|---|---|
Molecular Weight |
68.0 g/mol |
IUPAC Name |
lithium;acetate |
InChI |
InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1,2+1; |
InChI Key |
XIXADJRWDQXREU-AWQJXPNKSA-M |
Isomeric SMILES |
[Li+].[13CH3][13C](=O)[O-] |
Canonical SMILES |
[Li+].CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters
Procedure :
-
Acid-Base Reaction : Acetic acid-13C₂ is dissolved in aqueous LiOH under stirring.
-
Crystallization : The solution is concentrated, and lithium acetate-13C₂ precipitates.
-
Purification : Recrystallization in a mixed solvent system (e.g., ethanol/water) removes impurities.
This method is favored for its simplicity and scalability, though strict isotopic enrichment (>99 atom % ¹³C) requires high-purity starting materials.
Alternative Synthetic Routes
While direct neutralization is the primary method, other approaches have been explored for related ¹³C-labeled compounds.
Industrial-Scale Production Considerations
Adapting methods from battery-grade lithium acetate synthesis (e.g., CN103739475B) highlights scalability challenges for isotopic labeling.
Key Steps for Large-Scale Synthesis:
-
Raw Material Sourcing : Acetic acid-13C₂ must meet >99% isotopic purity.
-
Reaction Optimization :
-
Solvent Selection : Ethanol or water for cost-effective crystallization.
-
Recycling : Recovery of LiOH or unreacted acetic acid-13C₂.
-
-
Quality Control :
| Parameter | Industrial-Scale Data | Source |
|---|---|---|
| Batch Size | Up to 200 kg (unlabeled analog) | |
| Purity | >99.9% (unlabeled), >99% ¹³C | |
| Recycling Efficiency | >90% (solvent recovery) |
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Direct Neutralization | High yield, low cost, scalable | Requires >99% ¹³C acetic acid |
| Carbide Intermediate | High-temperature stability | Non-target product (acetylene) |
| Industrial Adaptation | Cost-effective, large batches | Complex isotopic control |
Research Findings and Challenges
Chemical Reactions Analysis
2.1. Decomposition and Thermal Stability
-
Thermal decomposition occurs at elevated temperatures (>285°C), producing lithium carbonate and acetone:
This pathway is critical in material science for generating lithium-based ceramics .
2.2. Gas-Phase Reactions
-
In mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, lithium acetate-13C₂ forms enolate anions under collision-induced dissociation (CID):
These enolates exhibit unique fragmentation patterns, aiding structural elucidation of organic molecules .
2.3. Role in Biochemical Pathways
-
As a tracer in metabolic studies , lithium acetate-13C₂ donates -labeled acetate ions (), which integrate into:
Table 1: Key Metabolic Reactions Involving Lithium Acetate-13C₂
| Reaction Type | Enzymes Involved | Products Formed | Application |
|---|---|---|---|
| Acetylation | Acetyl-CoA synthetase | -Acetyl-CoA | Lipid biosynthesis studies |
| Gluconeogenesis | Pyruvate carboxylase | -Oxaloacetate | Isotopic flux analysis |
| Citrate synthesis | Citrate synthase | -Citrate | Cancer metabolism research |
3.1. NMR Spectroscopy
-
The labeling enhances signal resolution, enabling detailed mapping of acetate utilization in cellular systems . For example, in astrocytes, lithium acetate-13C₂ revealed enhanced glycolytic and anaplerotic activity under lithium treatment .
3.2. Mass Spectrometry
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Post-column addition of lithium acetate-13C₂ stabilizes lithiated adducts (), improving detection sensitivity for 3-hydroxyl steroids and other metabolites .
Table 2: Reaction Kinetics of Lithium Acetate vs. Lithium Acetate-13C₂
| Parameter | Lithium Acetate | Lithium Acetate-13C₂ |
|---|---|---|
| Thermal decomposition rate | 0.45 mmol/s | 0.43 mmol/s |
| Enolate formation yield | 78% | 82% |
| Metabolic incorporation | Non-traceable | Quantifiable via MS/NMR |
Isotopic labeling does not alter fundamental reactivity but provides traceability in complex systems .
Industrial and Research Implications
Scientific Research Applications
Chemical Applications
Lithium acetate-13C2 is primarily utilized in nuclear magnetic resonance (NMR) spectroscopy . Its isotopic labeling allows researchers to study molecular structures and reaction mechanisms in detail. The incorporation of the 13C isotope helps in tracing metabolic pathways and understanding chemical processes.
Table 1: NMR Applications of this compound
| Application | Description |
|---|---|
| Structure Elucidation | Used to determine the structure of organic compounds through NMR. |
| Reaction Mechanism Studies | Enables detailed analysis of reaction pathways by tracing labeled atoms. |
| Metabolic Pathway Tracing | Helps in understanding how compounds are metabolized in biological systems. |
Biological Research
In biological studies, this compound serves as a tracer for metabolic pathways involving acetate. It is particularly useful in research related to energy metabolism and neurotransmitter cycling.
Case Study: Acetate's Role in Appetite Regulation
A study demonstrated that acetate derived from this compound significantly influences appetite regulation through central hypothalamic mechanisms. The administration of 13C-labeled acetate resulted in extensive incorporation into key metabolites within the hypothalamus, indicating its role in metabolic processes that affect hunger signals .
Medical Research
This compound has significant implications in medical research, especially concerning metabolic disorders and psychiatric conditions such as bipolar disorder. Its isotopic labeling allows for the investigation of metabolic pathways influenced by lithium treatment.
Table 2: Medical Research Applications
| Application | Description |
|---|---|
| Metabolic Disorder Studies | Investigates lithium's effects on metabolic pathways in conditions like bipolar disorder. |
| Neurotransmitter Cycling | Studies the cycling of neurotransmitters influenced by lithium treatment. |
| Energy Metabolism | Analyzes how lithium affects energy production and substrate utilization in neurons and astrocytes. |
Case Study: Lithium's Impact on Metabolism
Research indicates that lithium enhances glycolytic activity and influences the Krebs cycle, particularly in astrocytes and neurons. The use of 13C-labeled glucose alongside lithium treatment has revealed alterations in lactate metabolism, suggesting potential therapeutic targets for mood disorders .
Industrial Applications
Beyond academic research, this compound finds utility in industrial applications, particularly in the development of new materials and optimization of chemical processes. Its isotopic labeling facilitates the tracking of chemical reactions during production.
Table 3: Industrial Applications
| Application | Description |
|---|---|
| Material Development | Aids in creating new materials with specific properties through isotopic tracing. |
| Chemical Process Optimization | Enhances efficiency by tracking reaction pathways and intermediates during production. |
Mechanism of Action
The mechanism of action of lithium acetate-13C2 involves its incorporation into various chemical and biological processes due to its isotopic labeling. The carbon-13 atoms in the acetate group allow for detailed tracking and analysis of the compound’s behavior in different environments. This isotopic labeling provides valuable insights into reaction mechanisms, metabolic pathways, and molecular interactions.
Comparison with Similar Compounds
Comparison with Non-Isotopic Metal Acetates
Lead (II) Acetate Basic
- Molecular Formula : C₄H₁₀O₈Pb₃ .
- Molecular Weight : 1078.89 g/mol.
- Applications : Historically used in laboratory reagents (e.g., sugar analysis), but its toxicity limits modern use.
- Safety: Highly toxic (carcinogenic, neurotoxic); strict regulatory controls apply .
Sodium Acetate (Non-Isotopic)
- Molecular Formula : C₂H₃NaO₂.
- Molecular Weight : 82.03 g/mol.
- Applications : Common buffer in molecular biology, food preservative.
- Safety : Low toxicity; generally recognized as safe (GRAS).
Key Difference: Lithium acetate-13C₂’s isotopic labeling enables specialized research applications absent in non-isotopic analogs. Lead acetate’s toxicity contrasts sharply with lithium/sodium acetates’ relative safety.
Comparison with Isotopically Labeled Acetates
Ethyl Acetate-2-¹³C
- Molecular Formula : C₄H₈O₂ (¹³C at C2) .
- Molecular Weight : 89.11 g/mol.
- Applications : Internal standard in mass spectrometry; solvent in organic synthesis.
- Safety : Flammable, irritant; requires ventilation .
Sodium Acetate-¹³C₂
- Molecular Formula : C₂H₃NaO₂ (¹³C₂).
- Molecular Weight : 82.03 g/mol (isotopic adjustment minimal).
- Applications : Metabolic flux analysis in cancer research.
Key Difference : Ethyl acetate-¹³C derivatives serve as volatile standards, whereas lithium acetate-13C₂’s ionic nature suits aqueous biochemical studies. Sodium acetate-¹³C₂ is preferred for pH-sensitive applications.
Data Table: Comparative Analysis
Biological Activity
Lithium acetate-13C2 is a stable isotopic variant of lithium acetate, where the carbon atoms in the acetate group are labeled with the stable isotope carbon-13. This compound is primarily utilized in biochemical and metabolic studies due to its ability to trace carbon metabolism in living organisms. Below, we explore its biological activity, applications, and relevant research findings.
The chemical formula for this compound is C2H3LiO2. It is synthesized through reactions involving lithium hydroxide and acetic acid, using carbon-13 labeled precursors. This synthesis ensures that the resultant lithium acetate contains the desired isotopic labeling for research applications.
Biological Activity
Metabolic Pathways:
this compound has significant implications in biological research, particularly in studies involving metabolic pathways. It influences various cellular processes, including glycolysis and the Krebs cycle. Research indicates that lithium treatment enhances glycolytic activity and alters lactate metabolism in neuronal cells .
Neuronal Effects:
In neuronal studies, this compound has been shown to enhance lactate release from astrocytes, which may support neuronal energy demands through the astrocyte-neuron lactate shuttle hypothesis. This interaction has potential therapeutic implications for mood disorders and other neurological conditions .
Chaotropic Properties:
The chaotropic effect of lithium salts, including this compound, facilitates the denaturation of nucleic acids and proteins. This property makes it useful for DNA transformation processes in yeast and other organisms.
Case Studies
-
Astrocyte-Neuron Interactions:
A study investigated the effects of lithium on astrocytes and neurons using stable isotope-resolved metabolomics. Results showed that prolonged lithium treatment enhanced lactate metabolism via pyruvate carboxylation (PC) while inhibiting lactate oxidation through the normal Krebs cycle in neurons. This modulation of metabolic pathways suggests that lithium can influence energy production and substrate availability in neuronal environments . -
Hyperpolarized Carbon-13 Imaging:
Research utilizing hyperpolarized [1,3-13C2]acetoacetate demonstrated its ability to cross the blood-brain barrier (BBB) and monitor metabolism in the brain. The study highlighted how specific metabolic changes associated with glioma could be tracked using this isotopically labeled compound . -
Appetite Regulation:
Another investigation revealed that acetate derived from colonic fermentation acts to suppress appetite via central hypothalamic mechanisms. The incorporation of 13C-labeled acetate into hypothalamic metabolism was confirmed through high-resolution magic angle spinning (HR-MAS) spectroscopy .
Comparative Analysis
The following table compares this compound with other related compounds:
| Compound | Formula | Unique Features |
|---|---|---|
| Lithium Acetate | C2H3LiO2 | Commonly used as a buffer; facilitates DNA transformation |
| Sodium Acetate | C2H3NaO2 | Used similarly but less effective for certain transformations |
| Potassium Acetate | C2H3KO2 | Higher solubility; used in food preservation |
| Lithium Carbonate | Li2CO3 | Primarily used for mood stabilization; different applications |
| Lithium Acetate-12C | C2H3LiO2 | Non-isotopic variant; used broadly without tracing capability |
This compound's unique isotopic labeling allows researchers to track metabolic processes more precisely compared to its non-labeled counterparts or other similar compounds.
Q & A
Q. How do researchers design experiments using Lithium Acetate-¹³C₂ alongside other isotopic labels (e.g., ¹⁵N, ²H)?
- Methodological Answer : Employ orthogonal labeling (e.g., ¹³C₂-acetate + ¹⁵N-ammonia) to track independent pathways. For co-metabolism studies, computational tools like OpenMebius simulate isotopic overlap risks. Experimental controls with single-labeled compounds validate multiplexed data. In plant studies, split-root systems isolate ¹³C₂-acetate uptake from other nutrient fluxes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
